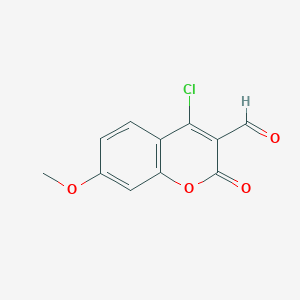

4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde

Description

Properties

Molecular Formula |

C11H7ClO4 |

|---|---|

Molecular Weight |

238.62 g/mol |

IUPAC Name |

4-chloro-7-methoxy-2-oxochromene-3-carbaldehyde |

InChI |

InChI=1S/C11H7ClO4/c1-15-6-2-3-7-9(4-6)16-11(14)8(5-13)10(7)12/h2-5H,1H3 |

InChI Key |

ISMYIGLBVUWLBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Vilsmeier-Haack reaction is the most efficient method for introducing the 3-carbaldehyde group. 7-Methoxy-4-hydroxycoumarin undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions. The mechanism involves:

- Formation of chloroiminium ion : DMF reacts with POCl₃ to generate the Vilsmeier reagent (Cl–CH=N⁺(CH₃)₂).

- Electrophilic substitution : The reagent attacks the C3 position of the coumarin nucleus, facilitated by the electron-donating methoxy group at C7.

- Hydrolysis : Workup with ice-cold water yields the 3-formyl derivative.

Spectroscopic Characterization

Key data for 4-chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde:

| Technique | Data |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 10.32 (s, 1H, CHO), 8.04 (s, 1H, H5), 7.25 (s, 1H, H8), 3.90 (s, 3H, OCH₃). |

| ¹³C NMR (126 MHz, CDCl₃) | δ 186.63 (CHO), 158.29 (C2=O), 152.18 (C7-OCH₃), 117.54 (C4-Cl). |

| IR (cm⁻¹) | 2924 (C-H), 1730 (C=O), 1701 (CHO), 1534 (C=C). |

| APCI-MS | m/z 256.9767 [M+H]⁺ (calc. 256.9767). |

Alternative Synthetic Routes

Pechmann Condensation Followed by Chloroformylation

A two-step approach involves:

- Pechmann synthesis of 7-methoxy-4-hydroxycoumarin : Resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in concentrated H₂SO₄.

- Chloroformylation : Sequential treatment with POCl₃/DMF introduces Cl and CHO groups.

Advantages : High regioselectivity for C3 formylation.

Limitations : Requires strict temperature control to avoid decarboxylation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A modified Vilsmeier-Haack protocol achieves 65% yield in 30 minutes:

- Conditions : 800 W irradiation, DMF/POCl₃ (3:1), 130°C.

- Purification : Ethyl acetate extraction, no column chromatography required.

Critical Analysis of Methodologies

Yield Optimization Factors

Common Side Reactions

- Over-chlorination : Excess POCl₃ may substitute methoxy or hydroxyl groups.

- Hydrolysis of CHO : Prolonged exposure to moisture converts CHO to COOH.

Industrial-Scale Production Considerations

- Continuous flow reactors : Minimize POCl₃ handling risks and improve mixing.

- Catalyst recycling : DMF recovery via distillation reduces costs.

- Waste management : Neutralization of POCl₃ with NaHCO₃ generates non-hazardous phosphates.

Applications in Heterocyclic Chemistry

The 3-carbaldehyde group enables diverse transformations:

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The formyl group at position 3 undergoes classical aldehyde reactions:

-

Condensation with amines : Reacts with primary amines (e.g., aniline) to form Schiff bases. For example, in a multicomponent reaction with anilines and isocyanides, it forms α-amino amidine intermediates that cyclize into chromeno[4,3-b]pyrrol-4(1H)-ones under basic conditions .

-

Hydrazone formation : Reacts with hydrazines to yield hydrazones, which are precursors for heterocyclic syntheses .

Representative Reaction Conditions

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| Aniline + Isocyanide | Chromeno[4,3-b]pyrrol-4(1H)-one | 65–85 | DCM, RT, 12 h |

Electrophilic Aromatic Substitution

The coumarin core undergoes substitution influenced by the electron-donating methoxy (C7) and electron-withdrawing chloro (C4) groups:

-

Nitration : Occurs preferentially at C6 due to meta-directing effects of the methoxy group.

-

Halogenation : Bromination at C5/C8 positions under radical or Lewis acid catalysis.

Electronic Effects

| Position | Substituent | Directing Effect | Reactivity |

|---|---|---|---|

| C4 | -Cl | Deactivating, meta | Moderates ring reactivity |

| C7 | -OCH₃ | Activating, para | Enhances electrophilic substitution |

Cross-Coupling Reactions at C4 Chlorine

The C4 chlorine participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki–Miyaura : Replaces Cl with aryl/heteroaryl groups using arylboronic acids. For example, coupling with 4-methoxyphenylboronic acid yields 4-(4-methoxyphenyl)-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde (84% yield) .

Cross-Coupling Examples

| Boronic Acid | Product Substituent (C4) | Yield (%) | Catalyst System |

|---|---|---|---|

| 4-Methoxyphenyl | 4-(4-MeO-Ph) | 84 | Pd(PPh₃)₄, K₂CO₃, DMF |

| 4-Chlorophenyl | 4-(4-Cl-Ph) | 74 | Pd(OAc)₂, PPh₃, DMF |

Cyclization and Heterocycle Formation

The aldehyde and carbonyl groups facilitate cyclocondensation:

-

Pyrano[3,2-c]chromene synthesis : Reacts with 4-oxo-4H-chromen-3-carbaldehydes via aldol condensation and lactonization to form fused pyranochromenes (e.g., 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives) .

-

Chromeno-pyrrolones : Forms five-membered N-heterocycles through Michael addition and cyclization .

Cyclization Yields

| Substrate | Product Type | Yield (%) | Conditions |

|---|---|---|---|

| Coumarin-3-acetic acid | Pyrano[3,2-c]chromene | 81 | Ac₂O, 80°C, 4 h |

Functional Group Transformations

-

Aldehyde oxidation : The formyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group .

Oxidation Data

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| KMnO₄/H₂SO₄ | 3-Carboxycoumarin derivative | 72 |

Scientific Research Applications

4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antioxidant, antimicrobial, and anticancer properties . Additionally, it is used in the development of sensors and as a fluorescent probe in various analytical applications .

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

Table 1: Structural analogs of 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde

Key Observations:

Substituent Effects: The target compound’s 7-methoxy group introduces steric bulk and electron-donating properties, contrasting with the 7-chloro or 7-hydroxy groups in analogs. The 4-chloro substituent may engage in weaker halogen interactions compared to dichlorinated analogs (e.g., 4,7-dichloro derivatives), where Cl···Cl and Cl···O interactions dominate crystal packing .

Crystallographic Behavior :

Table 2: Antibacterial activity of chromene derivatives (MIC in µg/mL)

Key Findings:

- Derivatives of 7-chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde exhibit bacteriostatic and bactericidal activity against Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli) pathogens .

Computational and Crystallographic Studies

- SHELX software (e.g., SHELXL, SHELXS) has been widely used to resolve crystal structures of chromene derivatives, including halogen-bonding interactions in dichlorinated analogs .

- The absence of short Cl···O contacts in monochlorinated derivatives (e.g., 7-chloro-4-oxo-4H-chromene-3-carbaldehyde) suggests that methoxy substitution at position 7 would further diminish such interactions, favoring alternative packing motifs .

Biological Activity

4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of antimicrobial, antitumor, and anti-inflammatory agents. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a chromene backbone with a methoxy group at the C-7 position and a chloro substituent at the C-4 position. The presence of these functional groups significantly influences its biological properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of coumarin derivatives, including this compound. The compound exhibits activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 15 |

| Escherichia coli | 15 | 20 |

| Candida albicans | 16 | 25 |

Research indicates that the compound's mechanism of action may involve disruption of microbial cell membranes and interference with metabolic pathways, although specific pathways remain to be elucidated .

Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 10 |

| HT-29 | 12 |

| MCF-7 | 15 |

The cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells, which is a common mechanism observed in chromene derivatives .

Anti-inflammatory Activity

Coumarins are also known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of chromene and tested their antimicrobial efficacy against standard bacterial strains. The results indicated that modifications at the C-4 position enhanced activity, with 4-chloro derivatives showing superior performance compared to their non-chloro counterparts .

- Cytotoxic Evaluation : In another investigation, researchers synthesized a series of chromene derivatives and assessed their cytotoxicity using MTT assays. The study highlighted that compounds with electron-donating groups at specific positions exhibited increased potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction using POCl₃ and DMF to form the aldehyde group. For example, 7-chloro derivatives are synthesized by reacting 4-chloro-2-hydroxyacetophenone with POCl₃ in DMF at 0°C, followed by quenching and recrystallization . Yield optimization requires strict anhydrous conditions (e.g., N₂ atmosphere) and stoichiometric control of acylating agents, as seen in analogous chromene-3-carbaldehyde syntheses (74% yield achieved with 4-nitrobenzoyl chloride) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the aldehyde proton (δ ~8.6–8.8 ppm, singlet) and methoxy group (δ ~3.3–3.5 ppm). Aromatic protons appear as doublets (e.g., δ 7.38 ppm, J = 8.9 Hz for H-5 in chromene derivatives) .

- HRMS : Confirm molecular weight with <1 ppm error (e.g., theoretical m/z 409.1274 vs. observed 409.1271) .

- X-ray crystallography : Resolves halogen bonding interactions (e.g., Cl···O distances ~3.45 Å in chlorinated chromene derivatives) .

Q. What are the common purification strategies for this compound?

- Methodological Answer : Recrystallization in diethyl ether or chromatographic purification (SiO₂, dichloromethane) are effective. For example, impurities from acylation byproducts (e.g., unreacted oxime) are removed via silica gel chromatography with DCM, achieving >95% purity .

Advanced Research Questions

Q. How do halogen substituents influence intermolecular interactions in crystalline states?

- Methodological Answer : The 4-chloro substituent participates in halogen bonding (e.g., Cl···O interactions) and van der Waals contacts. In 7-chloro derivatives, Cl···Cl interactions (3.45 Å) and stacking of pyran rings (centroid distance ~3.82 Å) stabilize the crystal lattice . Substituent position (6-, 7-, or 8-chloro) alters interaction modes; for example, 6-chloro derivatives exhibit weaker Cl···O contacts compared to 8-chloro isomers .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?

- Methodological Answer :

- Variable solvent effects : Compare CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts (e.g., aldehyde proton deshielding in polar solvents).

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions (e.g., H-6 and H-8 protons in diethylamino-substituted chromenes) .

- Computational modeling : Validate experimental NMR shifts using DFT calculations (B3LYP/6-31G* basis set) .

Q. What strategies mitigate instability during storage or reaction conditions?

- Methodological Answer :

- Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.

- Reaction handling : Avoid prolonged exposure to moisture (e.g., use anhydrous MgSO₄ during workup) .

- Derivatization : Convert the aldehyde to stable oxime derivatives (e.g., O-(4-nitrobenzoyl) oxime, 74% yield) to enhance shelf life .

Q. How can derivatives be designed to study structure-activity relationships (SAR) in supramolecular chemistry?

- Methodological Answer :

- Functional group variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzoyl moiety of oxime derivatives to modulate halogen bonding strength .

- Crystallography screens : Co-crystallize with halogen bond acceptors (e.g., pyridine derivatives) to quantify interaction energies via Hirshfeld surface analysis .

Q. What are the environmental and safety considerations for disposing of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.